Synthesis of High-Activity Tritiated 6-Azauracil via Catalytic Reductive Dehalogenation
5-Bromo-6-azauracil is a uniquely suitable precursor for synthesizing radiolabeled 6-azauracil. Its 5-bromo group undergoes catalytic reductive dehalogenation with carrier-free tritium gas to yield 6-azauracil-5-³H. This reaction is not possible with unsubstituted 6-azauracil [1].
| Evidence Dimension | Radiochemical yield and molar activity of tritiated product |
|---|---|
| Target Compound Data | 19.0 Ci/mmole (from 5-bromo-6-azauracil) |
| Comparator Or Baseline | 6-azauracil (cannot undergo this reaction; baseline activity is zero) |
| Quantified Difference | From zero to 19.0 Ci/mmole (absolute gain) |
| Conditions | Catalytic reductive dehalogenation with carrier-free tritium |
Why This Matters
This enables the production of high-specific-activity 6-azauracil tracers for use in biochemical assays, drug metabolism, and pharmacokinetic studies, a critical application where the non-brominated analog is unsuitable.
- [1] Filip, J., et al. (1974). Preparation of 6-azauracil-5-3H and 6-azauridine-5-3H of high molar activity. Journal of Labelled Compounds and Radiopharmaceuticals, 10(1), 59-71. View Source
